2-chloro-N-(4-methoxybenzyl)benzamide 2-chloro-N-(4-methoxybenzyl)benzamide
Brand Name: Vulcanchem
CAS No.: 326898-89-9
VCID: VC21435660
InChI: InChI=1S/C15H14ClNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73g/mol

2-chloro-N-(4-methoxybenzyl)benzamide

CAS No.: 326898-89-9

Cat. No.: VC21435660

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-methoxybenzyl)benzamide - 326898-89-9

Specification

CAS No. 326898-89-9
Molecular Formula C15H14ClNO2
Molecular Weight 275.73g/mol
IUPAC Name 2-chloro-N-[(4-methoxyphenyl)methyl]benzamide
Standard InChI InChI=1S/C15H14ClNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18)
Standard InChI Key YSYXKXJZWPWTGA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Nomenclature

2-Chloro-N-(4-methoxybenzyl)benzamide belongs to the benzamide class of compounds, characterized by an amide bond connecting aromatic ring systems. Its structure features three key components:

  • A 2-chlorobenzoyl group forming the acyl portion of the amide

  • A nitrogen atom serving as the amide linkage

  • A 4-methoxybenzyl group attached to the nitrogen atom

This structure differs from the related compound 2-chloro-N-(4-methoxyphenyl)benzamide (CAS#:7508-77-2), which contains a 4-methoxyphenyl group directly attached to the amide nitrogen instead of a 4-methoxybenzyl group . The distinction lies in the additional methylene (-CH₂-) bridge in the 4-methoxybenzyl moiety, which likely influences the compound's conformational flexibility and physicochemical properties.

Physical and Chemical Properties

Based on structural analogies with similar benzamide compounds, the following physical and chemical properties can be estimated for 2-chloro-N-(4-methoxybenzyl)benzamide:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC₁₅H₁₄ClNO₂Structural composition
Molecular Weight~275.73 g/molCalculated from atomic weights
Physical StateCrystalline solidCommon for benzamides
Melting Point140-160°CBased on related compounds
Boiling Point~340°CExtrapolated from similar chlorobenzamides
SolubilitySparingly soluble in water, soluble in organic solventsTypical for chlorinated benzamides
LogP~3.7-4.0Estimated from comparable structures

The presence of the 2-chloro substituent likely contributes to increased lipophilicity and decreased water solubility compared to unsubstituted benzamides . The 4-methoxy group on the benzyl moiety would be expected to contribute electron-donating properties, potentially affecting the electronic distribution across the molecule and its reactivity in various chemical transformations.

Synthesis and Preparation Methods

Optimization of Synthesis Conditions

Based on related synthetic procedures, optimal conditions for the synthesis of 2-chloro-N-(4-methoxybenzyl)benzamide might include:

ParameterRecommended ConditionRationale
SolventDichloromethane or chloroformFacilitates dissolution of both reactants
Temperature25-30°CPrevents side reactions while maintaining reactivity
BasePyridine or triethylamineNeutralizes HCl formed during reaction
Reaction Time3-4 hoursAllows for complete conversion
PurificationRecrystallization from ethanolEffective for similar benzamides

The implementation of these conditions would likely yield the target compound with good purity. The synthesis methodology could be adapted from the protocol described for 2-methoxy-N-(4-methylphenyl)benzamide, which employs dichloromethane as a solvent and pyridine as a base at 30°C with continuous stirring for 3-4 hours .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the NMR data for similar benzamide derivatives , the predicted ¹H NMR spectrum would likely show:

  • Aromatic protons from both rings (δ 7.2-7.5 ppm)

  • Methoxy protons as a singlet (δ 3.7-3.8 ppm)

  • Methylene protons of the benzyl group (δ 4.4-4.6 ppm)

  • Amide proton (if detected) as a broad singlet (δ 7.5-8.0 ppm)

The ¹³C NMR spectrum would be expected to show approximately 15 signals, corresponding to the 15 carbon atoms in the structure, with characteristic peaks for:

  • Carbonyl carbon (δ 165-170 ppm)

  • Aromatic carbons (δ 115-140 ppm)

  • Methoxy carbon (δ 55-56 ppm)

  • Methylene carbon of the benzyl group (δ 43-45 ppm)

These predictions are based on the NMR patterns observed for other benzamide derivatives such as 2-chloro-N,N-dimethylbenzamide and 4-fluoro-N,N-dimethylbenzamide .

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands would include:

Functional GroupWavenumber (cm⁻¹)Assignment
N-H stretching3300-3250Secondary amide
C=O stretching1670-1630Amide carbonyl
C-Cl stretching750-700Aryl chloride
C-O-C stretching1260-1240Methoxy group
Aromatic C=C1600-1400Aromatic rings

Chromatographic Analysis

For the purification and analysis of 2-chloro-N-(4-methoxybenzyl)benzamide, high-performance liquid chromatography (HPLC) would be the method of choice. Based on the properties of similar benzamide compounds, recommended chromatographic conditions might include:

ParameterRecommended Condition
ColumnC18 reverse phase
Mobile PhaseAcetonitrile/water gradient
DetectionUV at 254 nm
Flow Rate1.0 mL/min
Sample PreparationDissolution in acetonitrile or methanol

These conditions would likely provide efficient separation of the target compound from potential synthesis impurities or degradation products.

Applications and Biological Activity

Structure-Activity Relationships

Structure-activity relationships for benzamide derivatives suggest that:

  • The 2-chloro substituent often enhances binding affinity to certain receptors through halogen bonding interactions

  • The methoxy group frequently contributes to hydrogen bond acceptor properties

  • The amide linkage serves as both hydrogen bond donor and acceptor, critical for biological recognition

  • The relative positioning of substituents affects molecular conformation and binding orientation

These structural features collectively influence the compound's binding properties, potentially affecting its interaction with biological targets such as enzymes or receptors.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 2-chloro-N-(4-methoxybenzyl)benzamide appear in the literature, each with distinct structural features:

CompoundKey Structural DifferenceReference
2-Chloro-N-(4-methoxyphenyl)benzamideDirect phenyl attachment (no methylene bridge)
2-Methoxy-N-(4-methylphenyl)benzamideMethoxy substitution at 2-position instead of chlorine
2-Chloro-N-(3-chloro-4-methoxyphenyl)benzamideAdditional chloro substituent at 3-position of the phenyl ring

These structural variations would be expected to influence the compounds' physical properties, reactivity, and potential biological activities.

Comparative Properties

A comparison of estimated physical properties between 2-chloro-N-(4-methoxybenzyl)benzamide and its structural analogues reveals notable differences:

Property2-Chloro-N-(4-methoxybenzyl)benzamide (Estimated)2-Chloro-N-(4-methoxyphenyl)benzamide2-Chloro-N-(3-chloro-4-methoxyphenyl)benzamide
Molecular Weight~275.73 g/mol261.70 g/mol 296.15 g/mol
Density~1.3 g/cm³1.281 g/cm³ 1.4±0.1 g/cm³
Boiling Point~340°C328.6°C at 760 mmHg 351.7±42.0°C at 760 mmHg
LogP~3.7-4.03.67390 3.83
Flash Point~155°C152.6°C 166.5±27.9°C

These comparative data highlight how subtle structural differences influence physicochemical properties, potentially affecting solubility, stability, and biological activity.

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